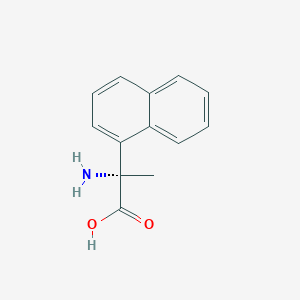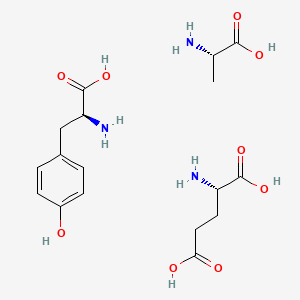
H-Ala-OH.H-Tyr-OH.H-Glu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Ala-OH.H-Tyr-OH.H-Glu-OH is a tripeptide composed of three amino acids: L-alanine, L-tyrosine, and L-glutamic acid. These amino acids are linked together through peptide bonds, forming a structure that is significant in various biochemical and industrial applications. The compound is known for its role in protein synthesis and its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-OH.H-Tyr-OH.H-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. The final product is purified using techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
H-Ala-OH.H-Tyr-OH.H-Glu-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target the peptide bonds, breaking them into individual amino acids.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.
Major Products
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Free amino acids (L-alanine, L-tyrosine, L-glutamic acid).
Substitution: Acylated peptides and other modified derivatives.
Applications De Recherche Scientifique
H-Ala-OH.H-Tyr-OH.H-Glu-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques like HPLC.
Mécanisme D'action
The mechanism of action of H-Ala-OH.H-Tyr-OH.H-Glu-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity. The tyrosine residue, in particular, can participate in phosphorylation reactions, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Tyr-Ala-OH: A dipeptide containing L-tyrosine and L-alanine.
H-Ala-Glu-OH: A dipeptide containing L-alanine and L-glutamic acid.
H-Glu-Tyr-OH: A dipeptide containing L-glutamic acid and L-tyrosine.
Uniqueness
H-Ala-OH.H-Tyr-OH.H-Glu-OH is unique due to its tripeptide structure, which provides a combination of properties from all three amino acids. This structure allows it to participate in more complex biochemical interactions compared to dipeptides. Its potential therapeutic applications and role in protein synthesis further highlight its significance.
Propriétés
Numéro CAS |
31325-29-8 |
|---|---|
Formule moléculaire |
C17H27N3O9 |
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid |
InChI |
InChI=1S/C9H11NO3.C5H9NO4.C3H7NO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6/h1-4,8,11H,5,10H2,(H,12,13);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6)/t8-;3-;2-/m000/s1 |
Clé InChI |
ZZUBXZOYYZOVLC-QIKNFSLBSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)N.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CC(=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
CC(C(=O)O)N.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CC(=O)O)C(C(=O)O)N |
Numéros CAS associés |
31325-29-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




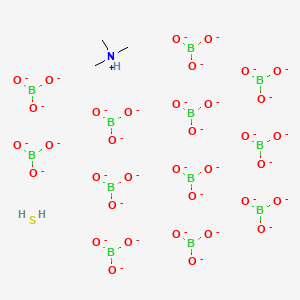
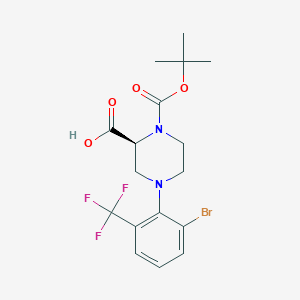
![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
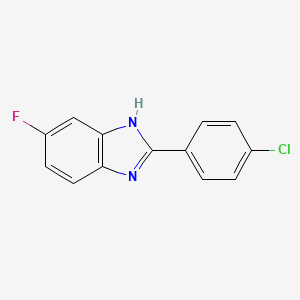
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)
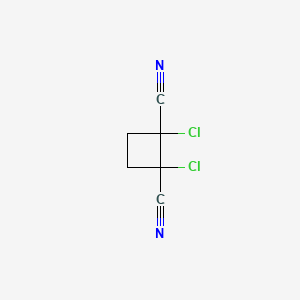
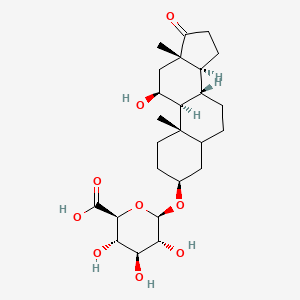
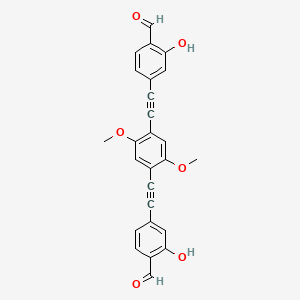

![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)
